molecular formula C16H15N3S B11842952 [2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-13-5

[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B11842952
CAS No.: 88571-13-5
M. Wt: 281.4 g/mol
InChI Key: ZBQWBZCGYDDUPD-UHFFFAOYSA-N
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Description

2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound featuring a thiophene ring, an imidazo[1,2-a]pyridine ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by the construction of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(5-Methylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
  • 2-(2-(5-Ethylthiophen-2-yl)-6-ethylimidazo[1,2-a]pyridin-3-yl)acetonitrile

Uniqueness

2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiophene and imidazo[1,2-a]pyridine rings provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

CAS No.

88571-13-5

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

2-[2-(5-ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C16H15N3S/c1-3-12-5-6-14(20-12)16-13(8-9-17)19-10-11(2)4-7-15(19)18-16/h4-7,10H,3,8H2,1-2H3

InChI Key

ZBQWBZCGYDDUPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=C(N3C=C(C=CC3=N2)C)CC#N

Origin of Product

United States

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